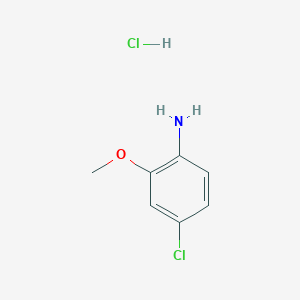

4-Chloro-2-methoxyaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

4-Chloro-2-methoxyaniline hydrochloride serves as an important building block in the synthesis of various pharmaceutical agents. Notably, it has been used in the development of CXCR2 antagonists and CD4-gp120 binding inhibitors, which are crucial in treating inflammatory diseases and HIV infections respectively .

Case Study: CXCR2 Antagonists

A study by Wang et al. (2007) demonstrated the synthesis of potent CXCR2 antagonists using 4-chloro-2-methoxyaniline as a key intermediate, showcasing its importance in drug discovery .

Dye Manufacturing

This compound is instrumental in the production of azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability . The synthesis of azo dyes often involves coupling reactions where 4-chloro-2-methoxyaniline acts as a diazo component.

Data Table: Azo Dyes Derived from 4-Chloro-2-methoxyaniline

| Dye Name | Application | Stability |

|---|---|---|

| Reactive Yellow 86 | Textile dyeing | High |

| Direct Red 28 | Paper and leather | Moderate |

| Acid Orange 7 | Food coloring | Low |

Analytical Chemistry

In analytical laboratories, this compound is utilized as a reagent for detecting and quantifying various compounds. Its ability to form stable complexes makes it valuable for quality control processes .

Example Application: Quality Control

In quality control settings, this compound has been used to develop methods for analyzing environmental pollutants, thereby contributing to regulatory compliance efforts.

Organic Synthesis

As a versatile intermediate, this compound is employed in organic synthesis to create complex molecules. Its reactivity allows for various modifications that are essential in materials science and biochemistry .

Case Study: Synthesis of Complex Molecules

Research has shown that derivatives of 4-chloro-2-methoxyaniline can be synthesized to enhance biological activity, such as improving anti-inflammatory properties through structural modifications .

Environmental Monitoring

This compound plays a role in environmental monitoring by aiding in the detection of pollutants in water samples. Its application helps ensure compliance with environmental regulations and contributes to public health safety .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group (-NH₂) serves as a primary reactive site for nucleophilic substitution. Common reactions include:

Table 1: Nucleophilic Substitution Reactions

Mechanistically, the lone pair on the amino nitrogen attacks electrophilic centers (e.g., carbonyl carbons), forming intermediates stabilized by resonance with the aromatic ring .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS with regioselectivity dictated by substituents:

-

Methoxy group (-OCH₃) : Directs incoming electrophiles to the para and ortho positions (relative to itself).

-

Chlorine (-Cl) : Deactivates the ring, favoring meta substitution but overridden by the stronger -OCH₃ directive effect .

Table 2: EAS Reactions

Reduction and Catalytic Hydrogenation

The compound participates in reductive transformations, particularly in synthesis:

-

Catalytic hydrogenation with Pt/C or sulfided Pt/C under H₂ (10 bar, 85°C) reduces nitro intermediates to amines, achieving >90% yield .

-

Copper-mediated reductions (e.g., CuCl₂ in THF) enable selective chlorination via radical intermediates, favoring para substitution relative to -NH₂ .

Mechanistic Insight :

Cu2++C6H5NH2→Cu++C6H5NH˙2+Cl−para-chlorinated product

This pathway minimizes di-substitution byproducts (<1%) .

Oxidation and Stability Considerations

特性

IUPAC Name |

4-chloro-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGTWKFPYRUXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861299-14-1 |

Source

|

| Record name | 861299-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。